4'-ヒドロキシフルルビプロフェン

概要

説明

4’-Hydroxyflurbiprofen is a metabolite of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat inflammation and pain associated with arthritis . This compound is part of the phenylalkanoic acid derivative family and is known for its role in the metabolic pathway of flurbiprofen .

科学的研究の応用

4’-Hydroxyflurbiprofen has several scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for studying metabolic pathways and enzyme kinetics.

Biology: Investigated for its role in biological systems, particularly in the metabolism of NSAIDs.

Medicine: Studied for its potential therapeutic effects and its role in drug metabolism and pharmacokinetics.

Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.

作用機序

Target of Action

4’-Hydroxyflurbiprofen is a metabolite of flurbiprofen . Flurbiprofen primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever responses in the body .

Mode of Action

4’-Hydroxyflurbiprofen, like flurbiprofen, acts by reversibly inhibiting the COX enzymes . This inhibition results in a decreased formation of prostaglandin precursors , leading to reduced inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by 4’-Hydroxyflurbiprofen is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) is reduced . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Pharmacokinetics

The pharmacokinetics of 4’-Hydroxyflurbiprofen involves its absorption, distribution, metabolism, and excretion (ADME). The metabolism of flurbiprofen to 4’-Hydroxyflurbiprofen is primarily catalyzed by the CYP2C9 enzyme . Following oral dosing, approximately 70% of the flurbiprofen dose is eliminated in urine as parent drug and metabolites, with less than 3% excreted as unchanged drug . The CYP2C9 genotype significantly influences the metabolism of flurbiprofen, with individuals carrying the CYP2C9*3 allele showing a significant reduction in flurbiprofen metabolism .

Result of Action

The primary result of 4’-Hydroxyflurbiprofen’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response and associated symptoms .

Action Environment

The action of 4’-Hydroxyflurbiprofen can be influenced by various environmental factors. For instance, the presence of the CYP2C9*3 allele in an individual can significantly reduce the metabolism of flurbiprofen, leading to higher plasma concentrations of the drug . Additionally, the presence of other drugs that are metabolized by the same enzyme could potentially lead to drug interactions, affecting the efficacy and stability of 4’-Hydroxyflurbiprofen .

生化学分析

Biochemical Properties

4’-Hydroxyflurbiprofen interacts with the enzyme Cytochrome P450 2C9, which plays a crucial role in its metabolism . The metabolite shows little anti-inflammatory activity in animal models of inflammation .

Cellular Effects

The cellular effects of 4’-Hydroxyflurbiprofen are primarily related to its parent compound, Flurbiprofen. Flurbiprofen acts by inhibiting cyclooxygenase (COX), an enzyme responsible for the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway . This inhibition reduces the biosynthesis of prostaglandins, thereby relieving inflammation and pain .

Molecular Mechanism

The molecular mechanism of 4’-Hydroxyflurbiprofen involves the inhibition of the enzyme Cytochrome P450 2C9 . This enzyme is responsible for the metabolism of Flurbiprofen to 4’-Hydroxyflurbiprofen . The inhibition of this enzyme leads to a reduction in the metabolism of Flurbiprofen, thereby affecting the overall anti-inflammatory activity of the drug .

Temporal Effects in Laboratory Settings

It is known that the individuals carrying the CYP2C9*3 genotype have a significant reduction in Flurbiprofen metabolism, which could potentially affect the temporal effects of 4’-Hydroxyflurbiprofen .

Dosage Effects in Animal Models

It is known that the parent compound, Flurbiprofen, shows little anti-inflammatory activity in animal models of inflammation .

Metabolic Pathways

4’-Hydroxyflurbiprofen is involved in the metabolic pathway of Flurbiprofen, where it is formed as a metabolite through the action of the enzyme Cytochrome P450 2C9 . This enzyme plays a crucial role in the metabolism of Flurbiprofen to 4’-Hydroxyflurbiprofen .

Transport and Distribution

It is known that approximately 70% of the Flurbiprofen dose is eliminated in urine as parent drug and metabolites, with less than 3% excreted as unchanged drug .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxyflurbiprofen typically involves the hydroxylation of flurbiprofen. This process can be achieved using various methods, including enzymatic hydroxylation mediated by cytochrome P450 enzymes . The reaction conditions often involve the use of specific enzymes and cofactors under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of 4’-Hydroxyflurbiprofen may involve large-scale enzymatic reactions using bioreactors. These reactors provide the necessary environment for the enzymes to function efficiently, ensuring high yield and purity of the product .

化学反応の分析

Types of Reactions: 4’-Hydroxyflurbiprofen undergoes several types of chemical reactions, including:

Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

類似化合物との比較

Flurbiprofen: The parent compound, used as an NSAID.

Ibuprofen: Another NSAID with a similar structure and function.

Ketoprofen: A related compound with anti-inflammatory properties.

Uniqueness: 4’-Hydroxyflurbiprofen is unique due to its specific role as a metabolite of flurbiprofen. It provides insights into the metabolic pathways of NSAIDs and helps in understanding the pharmacokinetics and pharmacodynamics of these drugs.

生物活性

4'-Hydroxyflurbiprofen is a significant metabolite of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is crucial, as it provides insights into its pharmacokinetics, metabolism, and potential therapeutic effects.

Metabolism and Biotransformation

4'-Hydroxyflurbiprofen is primarily formed through the hydroxylation of flurbiprofen via the cytochrome P450 enzyme CYP2C9. This metabolic pathway is essential for the drug's elimination and can influence its pharmacological effects.

- Key Enzyme Involvement :

- CYP2C9 is the main enzyme responsible for the 4'-hydroxylation of flurbiprofen. Studies have shown that this pathway exhibits hyperbolic kinetics, with a Michaelis-Menten constant () of approximately 12.4 μM and a maximum velocity () of 5.05 pmol/(min·pmol P450) .

- Other cytochrome P450 isoforms, such as CYP2C19 and CYP3A4, do not significantly contribute to this metabolic process at physiological concentrations .

Pharmacokinetics

The pharmacokinetics of 4'-hydroxyflurbiprofen have been studied in various contexts, including its detection in biological fluids.

- Detection Methods : A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous quantification of flurbiprofen and its metabolite in urine and plasma, achieving limits of quantitation as low as 0.05 µg/ml in plasma .

- Elimination in Renal Impairment : The elimination half-life of flurbiprofen remains unchanged in patients with renal impairment; however, the elimination of 4'-hydroxyflurbiprofen is significantly reduced in those with moderate to severe renal issues .

Biological Activity

While flurbiprofen exhibits strong anti-inflammatory activity, 4'-hydroxyflurbiprofen shows markedly reduced efficacy in this regard.

- Anti-Inflammatory Effects : In vitro studies indicate that 4'-hydroxyflurbiprofen has little to no anti-inflammatory activity compared to its parent compound . Animal models confirm these findings, highlighting its limited therapeutic potential .

- Mechanism of Action : The mechanism by which 4'-hydroxyflurbiprofen interacts with cyclooxygenase (COX) enzymes is similar to that of flurbiprofen; however, it lacks significant anti-inflammatory effects due to its lower affinity for COX enzymes .

Research Findings and Case Studies

Several studies have explored the implications of 4'-hydroxyflurbiprofen's biological activity:

- Biotransformation Studies : Research utilizing microbial models such as Cunninghamella species demonstrated that 4'-hydroxyflurbiprofen is a major metabolite produced from flurbiprofen, confirming its importance in understanding NSAID metabolism .

- Clinical Implications : Clinical trials have shown that variations in CYP2C9 activity can influence the pharmacokinetics of flurbiprofen and its metabolites, suggesting that genetic polymorphisms may affect therapeutic outcomes .

Comparative Analysis

| Compound | Anti-Inflammatory Activity | Major Metabolite | Key Enzyme Involved |

|---|---|---|---|

| Flurbiprofen | High | 4'-Hydroxyflurbiprofen | CYP2C9 |

| 4'-Hydroxyflurbiprofen | Low | None | CYP2C9 |

| Ibuprofen | Moderate | Hydroxylated forms | Various CYPs |

特性

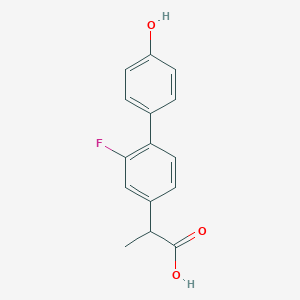

IUPAC Name |

2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSMMBJBNJDFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967269 | |

| Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52807-12-2, 80685-20-7 | |

| Record name | 4'-Hydroxyflurbiprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052807122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-acetic acid, 2-fluoro-4'-hydroxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。